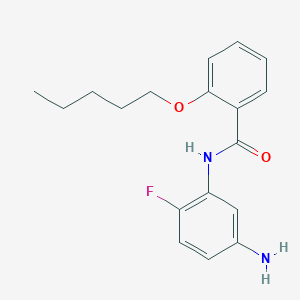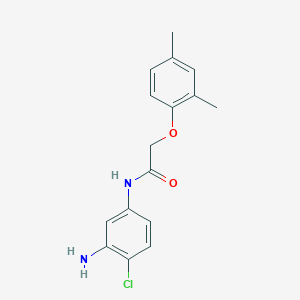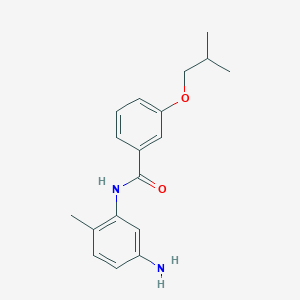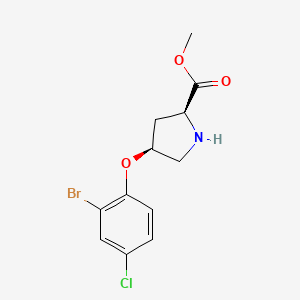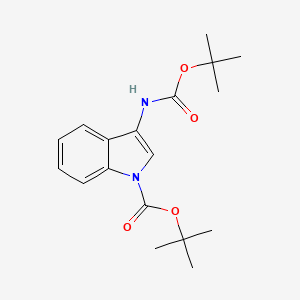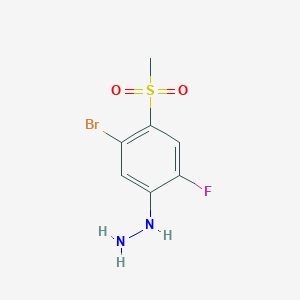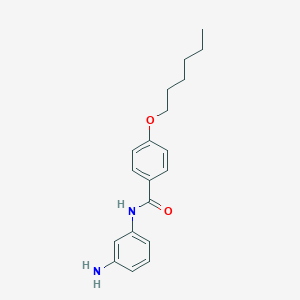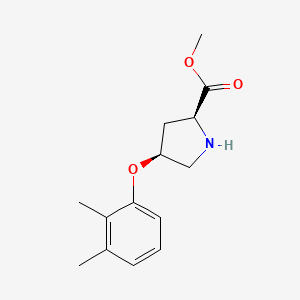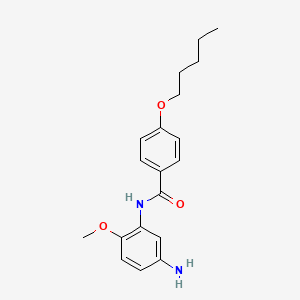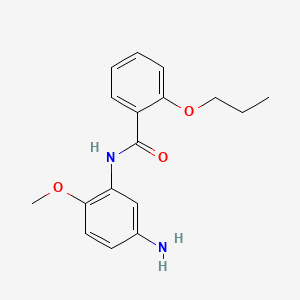
N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide, also known as AMPA, is an agonist of the ionotropic glutamate receptors. It is a synthetic compound used in scientific research to study the effects of glutamate receptor activation. AMPA is a key component of the glutamate-mediated excitatory neurotransmission in the brain and plays an important role in neuronal development and plasticity.
Applications De Recherche Scientifique
Molar Refraction and Polarizability
A study explored the properties of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, focusing on its antiemetic and parasympathomimetic activities. The research delved into the density and refractive index of the drug in aqueous solutions, examining its molar refractivity and polarizability, which revealed significant polarizability effects with increasing drug concentration (Sawale et al., 2016).
Molecular Structure and Intermolecular Interactions
Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through an acylation reaction. The research involved characterizing the compound and determining its molecular structure using various methods, including X-ray diffraction and DFT calculations. The study also evaluated the influence of intermolecular interactions on the molecular geometry of the compound (Karabulut et al., 2014).
Annulation and Chemical Synthesis
Further research has been done on the annulation of N-methoxybenzamide with other compounds. One study reported a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives. This reaction demonstrated good functional group tolerance and proceeded through sequential regioselective ortho-C–H amidation and cyclization (Xiong et al., 2018).
Radiolabeling and Receptor Binding
In the field of pharmacology, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) was radiolabeled and its binding to sigma-2 receptors was evaluated in vitro. This study found that the radiolabeled compound exhibited higher affinity for sigma-2 receptors compared to other compounds, providing a potential tool for studying sigma-2 receptors in vitro (Xu et al., 2005).
Pharmacological Activities
Another study synthesized a series of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides and evaluated their pharmacological properties. The compounds exhibited good anti-inflammatory activities and less toxicity, indicating their potential in therapeutic applications (Abdulla et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide are currently under investigation . These properties will determine the bioavailability of the compound and its distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the use of this compound.
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-10-22-15-7-5-4-6-13(15)17(20)19-14-11-12(18)8-9-16(14)21-2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMMNBHQVVTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



